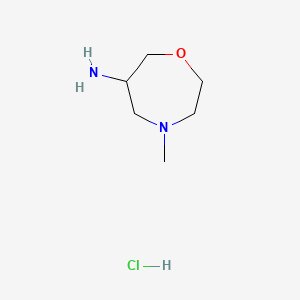

4-methyl-1,4-oxazepan-6-aminehydrochloride

Description

Overview of the 4-Methyl-1,4-oxazepan-6-amine (B1497904) hydrochloride Structural Class in Chemical Research

4-methyl-1,4-oxazepan-6-amine hydrochloride belongs to the family of oxazepanes, which are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom within the ring. The "1,4" designation indicates the relative positions of the oxygen and nitrogen atoms. The structure is further defined by a methyl group attached to the nitrogen atom (at position 4) and an amine group at position 6. The hydrochloride salt form suggests its potential for improved stability and solubility in aqueous solutions, a common practice for amine-containing compounds in research and development.

The oxazepane core is a key structural motif in a variety of compounds investigated for their biological activities. The presence of both a hydrogen bond donor (the amine group) and acceptors (the nitrogen and oxygen atoms in the ring), along with the conformational flexibility of the seven-membered ring, allows for diverse interactions with biological targets.

Rationale for In-depth Academic Investigation of Oxazepan-based Scaffolds

The academic interest in oxazepane-based scaffolds is driven by their potential to mimic or interact with biological systems. Seven-membered rings, in general, are of interest because they can adopt a variety of low-energy conformations, allowing them to bind to complex protein surfaces. The inclusion of heteroatoms like oxygen and nitrogen introduces polarity and the capacity for hydrogen bonding, which are crucial for molecular recognition processes in biological systems.

Research into oxazepane derivatives has explored their utility in a range of therapeutic areas. While specific research on 4-methyl-1,4-oxazepan-6-amine hydrochloride is not extensively published, the broader class of oxazepanes has been investigated for various biological activities. The synthesis of new oxazepine and oxazepane derivatives is an active area of research, often involving cycloaddition reactions. researchgate.net

Emerging Trends in the Study of Oxygen- and Nitrogen-Containing Heterocycles

The study of heterocycles containing both oxygen and nitrogen is a burgeoning field within organic and medicinal chemistry. acs.org These structural motifs are present in a vast number of natural products, pharmaceuticals, and agrochemicals. nih.govfrontiersin.org Consequently, the development of efficient synthetic methods for these compounds is a major focus of current research. frontiersin.org

Recent trends highlight the use of novel catalytic systems, including metal nanoparticles, to facilitate the synthesis of these complex rings. thieme-connect.comresearchgate.net These methods aim to improve yields, reduce reaction times, and enhance the stereoselectivity of the products. Furthermore, there is a growing interest in the "de novo" synthesis of these heterocycles, which involves building the ring system from simpler, acyclic precursors. acs.org This approach offers greater flexibility in creating diverse molecular architectures. The overarching goal is to expand the accessible chemical space of these heterocycles to explore their potential in areas such as drug discovery and materials science. frontiersin.org

Below is an interactive data table summarizing the key characteristics of the subject compound.

| Property | Value |

| IUPAC Name | 4-methyl-1,4-oxazepan-6-amine;dihydrochloride |

| Molecular Formula | C6H16Cl2N2O |

| CAS Number | 933743-23-8 |

| Parent Compound | 4-methyl-1,4-oxazepan-6-amine |

| Parent Molecular Formula | C6H14N2O |

| Parent Molecular Weight | 130.19 g/mol |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methyl-1,4-oxazepan-6-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-8-2-3-9-5-6(7)4-8;/h6H,2-5,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHHNKLRUUHBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC(C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,4 Oxazepan 6 Aminehydrochloride

Retrosynthetic Analysis of the 1,4-Oxazepan Core

A logical retrosynthetic analysis of 4-methyl-1,4-oxazepan-6-amine (B1497904) hydrochloride begins with the disconnection of the final salt formation, leading to the free base, 4-methyl-1,4-oxazepan-6-amine. The core structure, the 1,4-oxazepane (B1358080) ring, can be conceptually disassembled through several key bond cleavages. A primary disconnection strategy involves breaking the C-O and C-N bonds that form the heterocyclic ring. This approach points towards linear precursors that can undergo intramolecular cyclization.

One plausible retrosynthetic pathway involves the disconnection of the C2-O bond and the C5-N4 bond, suggesting a precursor such as an N-substituted amino alcohol. A further disconnection of the N4-methyl group would lead to a primary amine precursor. The 6-amino group can be envisioned as being introduced from a corresponding ketone or other functional group at that position. This analysis suggests that key starting materials could include derivatives of ethanolamine (B43304) and a three-carbon unit with appropriate functionalities for cyclization and amination.

Established Synthetic Pathways for N,O-Heterocyclic Ring Systems

The construction of seven-membered heterocyclic rings like the 1,4-oxazepane system has been a subject of considerable research. These rings are present in various biologically active molecules, driving the development of diverse synthetic strategies.

Strategies for Seven-Membered Oxazepan Ring Closure

The formation of the 1,4-oxazepane ring is often achieved through intramolecular cyclization reactions. One common method involves the reaction of an N-substituted amino alcohol with a suitable electrophile containing a leaving group, leading to ring closure. For instance, the reaction of an N-Bts protected amino alcohol with chloroacetyl chloride can be used to prepare 1,4-oxazepan-2-one derivatives. researchgate.net

Another established strategy is the Bayer-Villiger ring-expansion of a substituted piperidone. For example, 4-tert-butoxycarbonyl-4-piperidone can be oxidized with an agent like meta-chloroperoxybenzoic acid (mCPBA) to yield 4-tert-butoxycarbonyl-1,4-oxazepan-7-one. rsc.org This lactone can then serve as a versatile intermediate for further functionalization.

Reductive amination of dicarbonyl compounds with amino alcohols also provides a route to the 1,4-oxazepane core. This approach allows for the simultaneous formation of one of the C-N bonds and the ring structure. The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines from 1,4-diazepane-6-amine (DAZA) involves a carbonyl-amine condensation followed by reductive amination, a strategy that can be conceptually adapted to oxazepane synthesis. nih.gov

| Ring Closure Strategy | Key Reactants | Intermediate/Product Type | Reference |

| Intramolecular Cyclization | N-Bts amino alcohol, Chloroacetyl chloride | 1,4-Oxazepan-2-one | researchgate.net |

| Bayer-Villiger Ring Expansion | Substituted piperidone, Peroxy acid (e.g., mCPBA) | 1,4-Oxazepan-7-one | rsc.org |

| Reductive Amination | Dicarbonyl compound, Amino alcohol | 1,4-Oxazepane | nih.gov |

Introduction and Functionalization of Amine and Methyl Moieties

The introduction of the amine group at the 6-position of the 1,4-oxazepane ring can be accomplished through various synthetic transformations. If a carbonyl group is present at this position, as in the case of a 1,4-oxazepan-6-one, it can be converted to an amine via reductive amination. This involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, in the presence of a reducing agent. Alternatively, the ketone can be converted to an oxime, which is then reduced to the corresponding amine.

The N-methylation at the 4-position can be achieved through several methods. If the synthesis starts with a precursor already containing the methyl group on the nitrogen, this functionality is carried through the synthetic sequence. Alternatively, the methyl group can be introduced at a later stage on the pre-formed 1,4-oxazepane ring containing a secondary amine at the 4-position. Common N-methylation procedures include reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. More recently, catalytic methods using methanol (B129727) as the methylating reagent over heterogeneous catalysts like Ni/ZnAlOx have been developed for the selective mono-N-methylation of amines. rsc.org Ru-based catalysts have also shown high efficacy for this transformation. rsc.org

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base, 4-methyl-1,4-oxazepan-6-amine, with hydrochloric acid in a suitable solvent, leading to the precipitation of the desired salt.

Contemporary Synthetic Approaches to 4-Methyl-1,4-oxazepan-6-aminehydrochloride

Modern synthetic chemistry emphasizes not only the efficient construction of target molecules but also the control of stereochemistry and the implementation of environmentally benign processes.

Stereoselective Synthesis and Enantiomeric Resolution

The 6-position of 4-methyl-1,4-oxazepan-6-amine is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect of modern drug discovery and development.

Several strategies can be employed to obtain enantiomerically pure 4-methyl-1,4-oxazepan-6-amine. One approach is to start with a chiral precursor. For example, the synthesis could begin with an enantiomerically pure amino acid, such as a derivative of serine, which can be elaborated to form the chiral 1,4-oxazepane ring. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates the feasibility of this strategy. rsc.org

Another approach is the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. Alternatively, a racemic mixture of the final compound or a key intermediate can be synthesized and then resolved into its individual enantiomers. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography can also be employed for the separation of enantiomers.

Recent advances in asymmetric catalysis offer powerful tools for stereoselective synthesis. For instance, stereoselective reduction of a ketone precursor at the 6-position using a chiral catalyst could establish the desired stereocenter with high enantiomeric excess. The stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequences, showcasing the power of modern catalytic methods in controlling stereochemistry. rsc.org Similarly, stereoselective formation of related fused systems like tetrahydro-6H-benzo[e] researchgate.netrsc.orgoxazino[4,3-a] researchgate.netrsc.orgdiazepine-6,12(11H)-diones has been reported. nih.govacs.org

| Stereoselective Strategy | Description | Potential Application | Reference |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials from nature. | Starting from chiral amino acids like serine or homoserine. | rsc.org |

| Chiral Auxiliary | A chiral molecule temporarily incorporated to control stereochemistry. | Directing the formation of the stereocenter at C6. | N/A |

| Enantiomeric Resolution | Separation of a racemic mixture into its constituent enantiomers. | Resolution of a racemic intermediate or the final amine. | N/A |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Stereoselective reduction of a 6-keto-1,4-oxazepane. | rsc.org |

Principles of Green Chemistry in Oxazepan Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 4-methyl-1,4-oxazepan-6-amine hydrochloride to improve its environmental footprint.

One key aspect of green chemistry is the use of safer solvents. Whenever possible, reactions should be conducted in water, ethanol, or other environmentally benign solvents, or even in solvent-free conditions. For instance, a greener oxidation procedure for the Bayer-Villiger ring-expansion has been reported. rsc.org

Atom economy, which maximizes the incorporation of all materials used in the process into the final product, is another important principle. Catalytic reactions are often highly atom-economical. The use of heterogeneous catalysts for N-methylation not only improves selectivity but also simplifies product purification and allows for catalyst recycling, contributing to a greener process. rsc.org

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also reduce waste and improve efficiency. The synthesis of N,1,4-tri(alkoxy-2-hydroxybenzyl)-1,4-diazepan-6-amines via a one-pot carbonyl amine condensation and reductive amination is an example of such a streamlined process. nih.gov

Furthermore, the use of renewable feedstocks and energy-efficient reaction conditions, such as microwave or ultrasound irradiation, can contribute to a more sustainable synthesis of the target compound.

Catalytic Methods for Oxazepan Formation

The formation of the 1,4-oxazepane ring, the central scaffold of 4-methyl-1,4-oxazepan-6-amine hydrochloride, can be achieved through various catalytic strategies. These methods are often favored for their efficiency and selectivity. Research into the synthesis of related 1,4-oxazepine (B8637140) and oxazepane derivatives provides insight into potential catalytic routes.

One prominent strategy involves the cyclization of N-propargylic β-enaminones. The use of a zinc chloride catalyst in a solvent like dichloromethane (B109758) or chloroform (B151607) can induce a 7-exo-dig cyclization to yield 2-methylene-2,3-dihydro-1,4-oxazepines with high efficiency. researchgate.net This method is applicable to a diverse range of substrates. researchgate.net

Another versatile approach utilizes N-propargylamines as key building blocks, which can be transformed into various N-heterocycles, including the 1,4-oxazepane core. rsc.org These reactions are noted for their high atom economy and ability to shorten synthetic pathways. rsc.org For instance, the reaction of 2-aminophenols with alkynones in a solvent such as 1,4-dioxane (B91453) at elevated temperatures represents a novel method for accessing benzo[b] nih.govnih.govoxazepine derivatives. rsc.org Mechanistic studies suggest that the hydroxyl proton of the aminophenol is crucial for forming an alkynylketimine intermediate that subsequently undergoes a 7-endo-dig cyclization. rsc.org

Lewis acids have also been shown to be effective catalysts in the formation of related heterocyclic rings. In the synthesis of oxazolines from 3-amido oxetanes, various oxophilic Lewis acids were evaluated, with Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃) demonstrating high catalytic efficiency. nih.gov This intramolecular cyclization process highlights the potential for acid catalysis in forming cyclic ether linkages adjacent to a nitrogen atom, a key feature of the oxazepane ring. nih.gov

A summary of relevant catalytic methods for forming seven-membered heterocyclic rings containing oxygen and nitrogen is presented below.

| Catalyst Type | Reactants | Product Type | Key Features |

| Zinc Chloride (ZnCl₂) | N-propargylic β-enaminones | 2-methylene-2,3-dihydro-1,4-oxazepines | Efficient 7-exo-dig cyclization; broad substrate scope. researchgate.net |

| No Catalyst (Thermal) | 2-aminophenols, Alkynones | Benzo[b] nih.govnih.govoxazepines | Involves a 7-endo-dig cyclization of an alkynylketimine intermediate. rsc.org |

| Indium(III) triflate (In(OTf)₃) | 3-amido oxetanes | 2-oxazolines | Mild, catalytic process involving intramolecular ring-opening and cyclization. nih.gov |

Chemical Derivatization and Analog Synthesis of 4-Methyl-1,4-oxazepan-6-aminehydrochloride

The structural framework of 4-methyl-1,4-oxazepan-6-amine hydrochloride offers multiple sites for chemical modification, enabling the synthesis of a wide array of analogs. The primary amine and the 1,4-oxazepane ring are key targets for derivatization to explore structure-activity relationships.

Modifications of the Amine Functionality

The amine group is a highly versatile functional handle for derivatization. Standard synthetic transformations can be employed to modify this group, altering the compound's physicochemical properties.

Amidoalkylation: This reaction is a general method for forming C-C and C-Het bonds and can be used to modify heterocyclic compounds. researchgate.net It often proceeds through the formation of N-acyliminium ions and can be applied to introduce a variety of substituents, potentially leading to derivatives with notable biological activity. researchgate.net

Control of Reactivity: The reactivity of an amine can be modulated to control reaction outcomes. For example, converting an amine to an amide can alter its directing effects in electrophilic aromatic substitutions. libretexts.org While the oxazepane ring is not aromatic, the principle of modifying the amine's electronic properties to influence other reactions is broadly applicable.

Selective N-Oxidation: In molecules containing multiple nitrogen atoms, such as 4-methyl-1,4-oxazepan-6-amine, selective oxidation can be challenging. A strategy for the selective N-oxidation of less reactive heteroaromatic nitrogens in the presence of more nucleophilic aliphatic amines involves in situ protonation of the more basic amine. nih.gov This approach could potentially be adapted to selectively modify the nitrogen within the oxazepane ring while leaving the primary amine untouched, or vice-versa, depending on their relative basicities.

Ring Transformation: The primary amine can participate in intramolecular rearrangements. For example, α-amino-β-oxoesters derived from cyclic ketones can undergo ring transformation to form lactams. researchgate.net This highlights the potential for the amine in 4-methyl-1,4-oxazepan-6-amine to act as a nucleophile in reactions that restructure the heterocyclic core.

| Modification Method | Reagents/Conditions | Potential Outcome | Reference |

| Amidoalkylation | N-acyliminium ion precursors | Introduction of amidoalkyl groups | researchgate.net |

| Amide Formation | Acylating agents | Altered electronic properties and reactivity | libretexts.org |

| Selective N-Oxidation | Oxidant, Brønsted acid | Oxidation of a specific nitrogen atom | nih.gov |

| Ring Transformation | Base (e.g., LDA) | Rearrangement of the heterocyclic scaffold | researchgate.net |

Substituent Effects on the 1,4-Oxazepan Ring

The stability, conformation, and reactivity of the 1,4-oxazepane ring can be significantly influenced by the nature and position of substituents. Studies on related heterocyclic systems provide valuable insights into these effects.

Electronic Effects: The electronic properties of substituents can alter the reactivity and basicity of the heterocycle. In studies of 2-aryl-substituted 1,3-oxazines, it was found that electron-withdrawing groups (e.g., p-NO₂) on the aryl substituent shift the ring-chain tautomeric equilibrium toward the closed-ring form. nih.gov Similarly, for benzoxaboroles, electron-withdrawing substituents on the benzene (B151609) ring increase the acidity (lower the pKa) of the boronic acid moiety by stabilizing the anionic tetrahedral form. nih.gov These findings suggest that electron-withdrawing substituents on or near the 1,4-oxazepane ring could influence its conformational stability and the basicity of its nitrogen atom.

Steric Effects: The size of substituents can impact the ring's conformation and stability. In benzoxaboroles, increasing steric bulk at the 3-position (adjacent to the oxygen) leads to an increase in pKa, which is attributed to the gem-dimethyl effect alleviating ring strain. nih.gov For 1,4-oxazepane derivatives, the size of the ring itself is noted as being important for biological affinity in certain contexts. nih.gov This implies that substituents that alter the effective size or preferred conformation of the seven-membered ring could have a profound impact on its properties.

A summary of substituent effects observed in related heterocyclic systems is provided below.

| System Studied | Substituent Type | Observed Effect | Implication for 1,4-Oxazepane |

| 2-Aryl-1,3-oxazines | Electron-withdrawing | Favors the closed-ring form in ring-chain tautomerism. nih.gov | May enhance ring stability. |

| Benzoxaboroles | Electron-withdrawing | Lowers the pKa of the heterocyclic boronic acid. nih.gov | Could decrease the basicity of the ring nitrogen. |

| Benzoxaboroles | Sterically bulky (gem-dimethyl) | Increases the pKa of the heterocyclic boronic acid. nih.gov | May alter ring conformation and basicity. |

Advanced Spectroscopic and Analytical Characterization of 4 Methyl 1,4 Oxazepan 6 Aminehydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. For 4-methyl-1,4-oxazepan-6-amine (B1497904) hydrochloride, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. Based on the structure of 4-methyl-1,4-oxazepan-6-amine, one would expect to see several distinct signals corresponding to the protons on the N-methyl group, the oxazepane ring, and the amine group. The hydrochloride form means the amine groups are likely protonated, and the spectrum would be run in a suitable solvent like deuterium (B1214612) oxide (D₂O) or DMSO-d₆.

The expected chemical shifts are influenced by neighboring electronegative atoms (oxygen and nitrogen), which tend to shift signals to a higher frequency (downfield). The predicted proton environments and their expected spectroscopic characteristics are outlined below.

Interactive Table: Predicted ¹H NMR Assignments for 4-Methyl-1,4-oxazepan-6-amine

| Protons (Position) | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity | Integration | Notes |

| N-CH ₃ | 2.2 - 2.8 | Singlet (s) | 3H | A single peak as there are no adjacent protons. |

| CH -NH₂ (C6) | 3.0 - 3.7 | Multiplet (m) | 1H | Coupled to adjacent CH₂ protons on C5 and C7. |

| O-CH ₂ (C2, C7) | 3.5 - 4.5 | Multiplet (m) | 4H | Protons are diastereotopic and will show complex splitting. Downfield shift due to adjacent oxygen. |

| N-CH ₂ (C3, C5) | 2.5 - 3.5 | Multiplet (m) | 4H | Protons are diastereotopic. Shift is influenced by the adjacent nitrogen. |

| NH ₂ / NH ₃⁺ | Variable | Broad singlet (br s) | 2H / 3H | Chemical shift and appearance are highly dependent on solvent, concentration, and pH. May exchange with D₂O. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the C₆H₁₄N₂O structure of the free base, six distinct carbon signals are expected. The positions of these signals are indicative of the carbon's chemical environment, with carbons bonded to heteroatoms (O, N) appearing further downfield.

Interactive Table: Predicted ¹³C NMR Assignments for 4-Methyl-1,4-oxazepan-6-amine

| Carbon (Position) | Predicted Chemical Shift (ppm) Range | Notes |

| N-C H₃ | 40 - 50 | Typical range for an N-methyl group. |

| C H-NH₂ (C6) | 50 - 65 | Methine carbon attached to a nitrogen atom. |

| O-C H₂ (C2, C7) | 65 - 80 | Downfield shift due to the highly electronegative oxygen atom. Two distinct signals are possible. |

| N-C H₂ (C3, C5) | 55 - 70 | Shifted downfield by the adjacent nitrogen atom. Two distinct signals are possible. |

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the complex structure of the 1,4-oxazepane (B1358080) ring.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton connectivity around the seven-membered ring, for example, by showing a correlation between the proton at C6 and the protons at C5 and C7.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the carbon signals based on the already-assigned proton signals. For instance, the proton signal identified as the N-CH₃ singlet would correlate with the carbon signal in the 40-50 ppm range.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry of the ring, such as the relative orientation (axial or equatorial) of the amine group at the C6 position.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, often to within 0.001 atomic mass units. For 4-methyl-1,4-oxazepan-6-amine, which has a molecular formula of C₆H₁₄N₂O, the protonated molecule [M+H]⁺ would be observed in positive ion mode.

Monoisotopic Mass of Free Base (C₆H₁₄N₂O): 130.1106 g/mol

Theoretical m/z of Protonated Ion ([C₆H₁₅N₂O]⁺): 131.1184

An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental composition.

Hyphenated techniques, which couple a separation method with mass spectrometry, are vital for analyzing the purity of a sample and providing further structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most suitable technique for analyzing a polar, non-volatile salt like 4-methyl-1,4-oxazepan-6-amine hydrochloride. google.com The compound would be separated from impurities on an LC column (typically reversed-phase) and then introduced into the mass spectrometer. The use of electrospray ionization (ESI) in positive mode would generate the protonated molecular ion [M+H]⁺. The resulting data provides a retention time, which is characteristic of the compound under specific LC conditions, and a mass spectrum to confirm its identity. Tandem MS (MS/MS) can be performed to fragment the parent ion, yielding a specific fragmentation pattern that acts as a structural fingerprint.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile compounds. However, due to the low volatility and polar nature of 4-methyl-1,4-oxazepan-6-amine and its hydrochloride salt, direct analysis is challenging. Analysis of similar heterocyclic amines by GC-MS often requires a chemical derivatization step to increase volatility. jmchemsci.comresearchgate.net For example, the amine group could be silylated. While less direct than LC-MS for this particular analyte, GC-MS is widely used in the analysis of related drug classes like benzodiazepines. nih.gov

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for separating 4-methyl-1,4-oxazepan-6-aminehydrochloride from any unreacted starting materials, byproducts, or degradation products, as well as for quantifying its purity.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-methyl-1,4-oxazepan-6-aminehydrochloride. A common approach for analyzing polar, basic compounds is reversed-phase HPLC.

A typical HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter to control the ionization state of the amine and achieve good peak shape and retention. An acidic pH is often used to ensure the amine is in its protonated form. Detection can be achieved using a UV detector if a suitable chromophore is present or introduced via derivatization. More universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed.

A hypothetical HPLC method is detailed in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm (for end-absorption) or ELSD/CAD |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development.

UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm), leading to significantly higher resolution, faster analysis times, and reduced solvent consumption. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC method for 4-methyl-1,4-oxazepan-6-aminehydrochloride would offer improved peak efficiency and sensitivity compared to a traditional HPLC method. The shorter run times make it particularly suitable for high-throughput screening and quality control applications.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of the hydrochloride salt of 4-methyl-1,4-oxazepan-6-amine is generally not feasible due to its low volatility and potential for thermal degradation in the GC inlet.

However, the free base form, 4-methyl-1,4-oxazepan-6-amine, may be amenable to GC analysis. The hydrochloride salt would first need to be converted to the free base through a neutralization and extraction procedure. Alternatively, derivatization of the amine group with a reagent that increases volatility and thermal stability (e.g., silylation or acylation) can be performed. This approach allows for the separation and quantification of the compound and related impurities. The use of a mass spectrometry (MS) detector in conjunction with GC (GC-MS) would provide definitive identification of the separated components based on their mass spectra.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique would provide precise information on the molecular structure of 4-methyl-1,4-oxazepan-6-amine hydrochloride, including bond lengths, bond angles, and the conformation of the 1,4-oxazepane ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice and detail the intermolecular interactions, such as hydrogen bonding, that govern the solid-state architecture.

Detailed Research Findings

A typical X-ray crystallographic study would yield a set of data that can be presented in a standardized format. The key parameters determined from such an analysis are summarized in the table below, which remains unpopulated due to the current lack of available data.

Interactive Data Table: Crystallographic Data for 4-Methyl-1,4-oxazepan-6-amine hydrochloride

| Parameter | Value |

| Empirical Formula | C₆H₁₅ClN₂O |

| Formula Weight | 166.65 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

The analysis would also provide a detailed description of the molecular conformation. For the 4-methyl-1,4-oxazepan-6-amine cation, this would involve defining the puckering of the seven-membered oxazepane ring, which can adopt various conformations such as a chair, boat, or twist-chair. The orientation of the methyl group on the nitrogen atom and the amine group at the 6-position would also be precisely determined.

Furthermore, the study would reveal the hydrogen bonding network within the crystal structure. It would be expected that the protonated amine group and the nitrogen atom of the oxazepane ring would act as hydrogen bond donors, forming interactions with the chloride anion. The oxygen atom within the ring could also potentially act as a hydrogen bond acceptor. These interactions are crucial in stabilizing the crystal lattice.

In the absence of experimental data for 4-methyl-1,4-oxazepan-6-amine hydrochloride, a comparative analysis with structurally related compounds for which crystallographic data is available could offer insights into the likely structural features. However, without the specific data for the target compound, any such comparison would be purely speculative.

Theoretical and Computational Chemistry Studies on 4 Methyl 1,4 Oxazepan 6 Aminehydrochloride

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the intrinsic properties of a molecule. These methods are essential for understanding the electronic behavior and conformational landscape of 4-methyl-1,4-oxazepan-6-amine (B1497904) hydrochloride.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties. For 4-methyl-1,4-oxazepan-6-amine hydrochloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide a detailed understanding of its electronic characteristics. irjweb.com

These calculations can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.gov The electronic structure data derived from DFT can be used to predict the molecule's reactivity. Global reactivity descriptors, including chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated to understand how the molecule might interact with other chemical species. irjweb.com A higher chemical hardness, for instance, would suggest greater stability and lower reactivity. irjweb.com

Ab Initio and Semi-Empirical Methods for Conformational Analysis

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are derived directly from theoretical principles without the inclusion of experimental data. nih.gov For a molecule like 4-methyl-1,4-oxazepan-6-amine hydrochloride, ab initio calculations could be employed to perform a detailed conformational search. nih.gov These calculations, while computationally intensive, provide highly accurate energetic and geometric information for different conformers. nih.gov

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations, making them faster than ab initio methods. While less accurate, they are suitable for scanning the potential energy surface of a flexible molecule to identify a broad range of possible conformations, which can then be further refined using more accurate methods like DFT or ab initio calculations.

A thorough conformational analysis would reveal the preferred spatial arrangement of the methyl and amine substituents on the oxazepane ring, which is crucial for understanding its interaction with biological targets.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. nih.gov

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher chemical reactivity and easier electronic excitation. nih.govnih.gov For 4-methyl-1,4-oxazepan-6-amine hydrochloride, the distribution of HOMO and LUMO across the molecular structure would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other charged or polar species. nih.gov In the MEP of 4-methyl-1,4-oxazepan-6-amine hydrochloride, regions of negative potential (typically colored red or yellow) would indicate areas prone to electrophilic attack, such as around the nitrogen and oxygen atoms. Regions of positive potential (blue) would highlight areas susceptible to nucleophilic attack, likely around the hydrogen atoms of the amine and methyl groups. nih.gov

Table 1: Illustrative Quantum Chemical Properties of 4-methyl-1,4-oxazepan-6-amine hydrochloride

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |

| Dipole Moment | 3.2 D | Molecular polarity |

| Electronegativity (χ) | 4.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations. They are not based on actual experimental or computational results for this specific compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with biological macromolecules.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.org This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. researchgate.net

In a hypothetical study, 4-methyl-1,4-oxazepan-6-amine hydrochloride would be docked into the active site of a relevant protein target. The process involves:

Preparation of Ligand and Receptor: The 3D structure of 4-methyl-1,4-oxazepan-6-amine hydrochloride would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank. researchgate.net

Docking Simulation: Using software like AutoDock or Glide, the ligand would be placed in various orientations and conformations within the protein's binding site.

Scoring and Analysis: The resulting poses would be scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to understand the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The predicted binding mode would reveal which parts of the 4-methyl-1,4-oxazepan-6-amine hydrochloride molecule are critical for binding, providing a rationale for its potential biological activity and guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for 4-methyl-1,4-oxazepan-6-amine hydrochloride with a Hypothetical Protein Target

| Parameter | Illustrative Value/Description |

| Binding Affinity | -7.5 kcal/mol |

| Key Interacting Residues | ASP120, TYR85, PHE250 |

| Hydrogen Bonds | Amine group with ASP120; Oxazepane oxygen with TYR85 |

| Hydrophobic Interactions | Methyl group with PHE250 |

Note: The values and descriptions in this table are for illustrative purposes to show the type of data generated from a molecular docking study and are not based on actual experimental results.

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

The structure of 4-methyl-1,4-oxazepan-6-amine hydrochloride dictates its potential intermolecular interactions, which are crucial for its behavior in a biological system. An analysis of its constituent parts—the oxazepane ring, the methyl group, and the amine hydrochloride—reveals the key interactions it can form.

The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The protonated amine group (-NH3+) is a strong hydrogen bond donor. The oxygen and nitrogen atoms within the 1,4-oxazepane (B1358080) ring can act as hydrogen bond acceptors. nih.gov For instance, computed properties of the related compound 1-methylazepan-4-one (B31119) hydrochloride show the presence of one hydrogen bond donor and two hydrogen bond acceptors. nih.gov Similarly, (S)-(+)-4-Methyl-1-hexanol features one hydrogen bond donor and one acceptor. nih.gov These features allow the compound to form strong, directional interactions with polar residues in a protein's active site or with solvent molecules.

Table 1: Predicted Intermolecular Interaction Capabilities

| Feature | Type | Potential Role |

|---|---|---|

| Protonated Amine Group (-NH3+) | Hydrogen Bond Donor | Forms strong electrostatic and hydrogen bond interactions. |

| Ring Oxygen Atom | Hydrogen Bond Acceptor | Interacts with hydrogen bond donor groups on a target. |

| Ring Nitrogen Atom | Hydrogen Bond Acceptor | Can accept a hydrogen bond, depending on its environment. |

| Methyl Group (-CH3) | Hydrophobic | Participates in van der Waals and hydrophobic interactions. |

| Aliphatic Ring Structure | Hydrophobic | Contributes to nonpolar interactions within a binding site. |

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling is a cornerstone of computational drug discovery, used to identify new molecules with the potential to bind to a specific biological target. nih.gov This process involves defining the essential three-dimensional arrangement of chemical features necessary for biological activity. popline.org Both structure-based and ligand-based approaches are employed to discover novel ligands, including those with an oxazepane scaffold.

Structure-based pharmacophore (SBP) modeling begins with the three-dimensional structure of a target macromolecule, often a protein-ligand complex. popline.org The model is derived by analyzing the key interaction points between the known ligand and the protein's binding site. popline.org These methods can identify crucial features like hydrogen bonds, hydrophobic areas, and aromatic rings that are essential for molecular recognition. popline.orgnih.gov

For a target where an oxazepane derivative is a known binder, a structure-based pharmacophore model would be generated by mapping the interactions of the oxazepane with the active site residues. The model would include features such as:

A hydrogen bond donor feature corresponding to the amine hydrochloride.

Hydrogen bond acceptor features from the ring's oxygen and nitrogen atoms.

A hydrophobic feature representing the methyl group and parts of the ring.

This generated pharmacophore then serves as a 3D query to screen large chemical databases for new, structurally diverse compounds that match the feature arrangement, potentially identifying novel hits. nih.gov The quality of a structure-based model can be validated by its ability to distinguish known active compounds from a set of decoy molecules. nih.gov

When the 3D structure of the target is unknown, a ligand-based approach can be used. mdpi.com This method derives a pharmacophore model from a set of known active molecules, assuming they bind to the same target in a similar fashion. mdpi.comnih.gov By aligning a collection of active oxazepane derivatives, a common set of chemical features and their spatial relationships can be identified. mdpi.com

For example, a study aiming to discover new mosquito repellents developed a pharmacophore model from ten training set compounds. unimas.my The best hypothesis consisted of two hydrophobic features, one hydrogen bond acceptor, and one aromatic ring. unimas.my Similarly, a model for TGR5 agonists was created to understand their structural characteristics and screen for new compounds. rsc.org A ligand-based model for oxazepane derivatives might identify the importance of the distance between the primary amine, the ring heteroatoms, and hydrophobic moieties for a specific biological activity. These models are powerful tools for virtual screening to find new potential drug candidates from vast chemical libraries. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis of Oxazepan Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties, described by molecular descriptors. rjptonline.orgnih.gov The fundamental principle is that the structure of a molecule determines its activity. rjptonline.org

A 3D-QSAR study was performed on a series of 2,4-disubstituted 1,4-oxazepanes to understand their selectivity for the dopamine (B1211576) D(4) receptor. nih.gov The analysis aimed to build a predictive model and gain insight into the structural requirements for binding affinity. nih.gov

The key findings from the coefficient plots indicated that:

Regions around the two benzene (B151609) ring systems were important for affinity.

A p-chlorobenzyl group was a significant feature.

The aliphatic amine of the 1,4-oxazepane system played a crucial role.

The size of the 1,4-oxazepane ring itself appeared to be important for affinity. nih.gov

Such models are typically validated using statistical methods to ensure their robustness and predictive power. nih.govjppres.com A statistically significant QSAR model can then be used to predict the activity of newly designed, unsynthesized oxazepane derivatives, prioritizing the most promising candidates for synthesis and testing. frontiersin.orgmdpi.com

Table 2: Example Statistical Parameters for a QSAR Model

| Parameter | Description | Typical Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 |

| Q² (Cross-validated R²) | Measures the predictive ability of the model (leave-one-out). | > 0.5 |

| F-statistic | Indicates the statistical significance of the model. | High value |

| Standard Deviation (s) | Measures the deviation of predicted values from observed values. | Low value |

Note: This table represents typical validation criteria for a robust QSAR model, as seen in various studies. nih.govjppres.com

Molecular Dynamics Simulations for Dynamic Binding Behavior

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. mdpi.comnih.gov MD simulations are used to assess the stability of the protein-ligand complex and to understand the nuanced movements and interactions that govern binding. mdpi.comnih.gov

In a typical MD simulation study involving an oxazepane derivative, the compound would first be docked into the target protein's active site. This initial complex would then be subjected to a simulation lasting for a significant period, often on the nanosecond scale (e.g., 100 ns). mdpi.comnih.gov

Several key parameters are analyzed to interpret the results:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is monitored over time. A stable, low, and converging RMSD value for the ligand indicates that it remains firmly bound in the active site. mdpi.com

Radius of Gyration (Rg): This parameter measures the compactness of the protein. A stable Rg value suggests that the binding of the ligand does not cause significant unfolding or destabilization of the protein structure. mdpi.com

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein is tracked throughout the simulation, highlighting the most critical and stable interactions.

Studies on related heterocyclic compounds have used MD simulations to confirm the stability of docked complexes, providing further support for the binding mode predicted by docking and strengthening the rationale for their potential activity. mdpi.comnih.gov

Mechanistic Investigations of Biological Activity of 4 Methyl 1,4 Oxazepan 6 Aminehydrochloride

Elucidation of Molecular Targets and Pathways

No published studies were found that elucidate the specific molecular targets or biological pathways of 4-methyl-1,4-oxazepan-6-aminehydrochloride.

Enzyme and Receptor Binding Studies

There is no available data from enzyme or receptor binding assays for 4-methyl-1,4-oxazepan-6-aminehydrochloride.

In Vitro Mechanistic Assays (e.g., cellular pathway modulation)

No in vitro mechanistic assays detailing the modulation of cellular pathways by 4-methyl-1,4-oxazepan-6-aminehydrochloride have been reported in the scientific literature.

Structure-Activity Relationship (SAR) Studies of Oxazepan Derivatives

While SAR studies exist for the broader class of oxazepane derivatives, there are no specific studies focused on or inclusive of 4-methyl-1,4-oxazepan-6-aminehydrochloride.

Identification of Pharmacophoric Features

No studies have identified the specific pharmacophoric features of 4-methyl-1,4-oxazepan-6-aminehydrochloride.

Rational Design Principles for Optimized Biological Profiles

There are no published rational design principles for optimizing the biological profile of 4-methyl-1,4-oxazepan-6-aminehydrochloride.

Potential Applications and Future Research Directions

Role as a Building Block in Complex Chemical Synthesis

The 1,4-oxazepane (B1358080) core is a recurring motif in a variety of more complex chemical structures. Compounds like 4-methyl-1,4-oxazepan-6-amine (B1497904) hydrochloride serve as key intermediates in the synthesis of elaborate molecules. The primary amine and the secondary amine within the ring offer two points for chemical modification, allowing for the construction of diverse molecular architectures.

New synthetic routes to 1,4-oxazepane and 1,4-diazepane derivatives are continually being developed, often utilizing readily available starting materials like N-propargylamines. rsc.org These methods, which focus on atom economy and shorter synthetic pathways, are crucial for the efficient production of these heterocyclic cores. rsc.org Furthermore, solid-phase synthesis techniques have been employed to create libraries of compounds containing the 1,4-oxazepane scaffold, highlighting its utility in combinatorial chemistry for the discovery of new bioactive molecules. rsc.org The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates the adaptability of the oxazepane framework in stereoselective synthesis. rsc.org

The reactivity of the amine groups allows for a wide range of chemical transformations, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of various substituents on the nitrogen atoms.

Reductive amination: Formation of new carbon-nitrogen bonds.

Cyclization reactions: Participation in the formation of fused ring systems.

These reactions enable the incorporation of the 4-methyl-1,4-oxazepane unit into larger, more complex molecules with potential applications in materials science and pharmaceuticals.

Exploration of the Oxazepan Scaffold in Medicinal Chemistry Research

The 1,4-oxazepane ring is considered a "privileged scaffold" in medicinal chemistry. This means that this particular structural framework is found in a variety of compounds that exhibit a broad range of biological activities. The inclusion of an oxazepane ring can influence a molecule's physicochemical properties, such as its three-dimensionality, solubility, and ability to interact with biological targets.

Research has shown that derivatives of 1,4-oxazepane are of interest in the development of new therapeutic agents. For instance, a series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated for their selectivity as dopamine (B1211576) D4 receptor ligands, which could have implications for the treatment of schizophrenia. acs.orgnih.gov In these studies, the size of the oxazepane ring was found to be a factor in the affinity of the compounds for the receptor. acs.orgnih.gov

The oxazepane scaffold has also been incorporated into inhibitors of nitric oxide synthases, which are enzymes involved in a variety of physiological and pathological processes. nih.gov The development of novel synthetic methods to access benzo[b] acs.orgresearchgate.netoxazepines further expands the chemical space available for drug discovery, as these compounds are a rare class of benzoxazepine derivatives. rsc.org

The potential therapeutic areas for oxazepane derivatives are diverse, as indicated by the range of biological targets they have been designed to interact with.

| Therapeutic Target | Potential Application |

| Dopamine D4 Receptors | Antipsychotic agents |

| Nitric Oxide Synthases | Anti-inflammatory agents |

It is important to note that while the oxazepane scaffold is of significant interest, the specific biological activity of 4-methyl-1,4-oxazepan-6-amine hydrochloride has not been reported in the reviewed literature.

Advancements in Analytical Methodologies for Oxazepan Compounds

The analysis of oxazepane-containing compounds, particularly those with chiral centers like 4-methyl-1,4-oxazepan-6-amine hydrochloride, requires sophisticated analytical techniques. The development of reliable analytical methods is crucial for quality control in synthesis, for pharmacokinetic studies, and for the determination of enantiomeric purity.

High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of benzodiazepine (B76468) derivatives, a class of compounds that includes the related oxazepam. researchgate.net Various chromatographic methods, including HPLC, thin-layer chromatography (TLC), and gas chromatography (GC), have been extensively applied to provide reliable and accurate results for these types of compounds. researchgate.net For chiral amines, enantioselective chromatography is a key analytical tool.

Modern analytical approaches for chiral compounds include:

Chiral HPLC: Using chiral stationary phases to separate enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile derivatives.

Capillary Electrophoresis (CE): An alternative method for chiral separations.

Spectroscopic Methods: Including NMR and vibrational circular dichroism (VCD) to determine the absolute configuration of chiral molecules.

The synthesis and characterization of new oxazepane derivatives often rely on a combination of these techniques to ensure the structural integrity and purity of the compounds. biojournals.usbiojournals.us

Integration of Computational and Experimental Approaches in Oxazepan Research

The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. For the study of oxazepane derivatives, computational methods can provide valuable insights into their properties and behavior, guiding experimental efforts and accelerating the discovery process.

Computational techniques that can be applied to the study of 4-methyl-1,4-oxazepan-6-amine hydrochloride and related compounds include:

Molecular Modeling: To predict the three-dimensional structure and conformational preferences of the oxazepane ring.

Quantum Chemical Calculations: To understand the electronic properties, reactivity, and spectroscopic characteristics of the molecule.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR analysis has been successfully applied to a series of 1,4-oxazepane derivatives to understand the structural requirements for their affinity to the dopamine D4 receptor. acs.orgnih.gov

Molecular Docking: To simulate the interaction of the molecule with a biological target, such as a receptor or enzyme, and to predict its binding affinity.

These computational studies, when combined with experimental validation, can provide a deeper understanding of the structure-activity relationships of oxazepane derivatives and facilitate the rational design of new molecules with desired properties.

Q & A

Q. What are the recommended synthetic routes for 4-methyl-1,4-oxazepan-6-amine hydrochloride, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of a ketone precursor (e.g., 4-methyl-1,4-oxazepan-6-one) using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere, followed by hydrochloric acid treatment to form the hydrochloride salt . Yield optimization requires precise control of stoichiometry (1:1.2 ketone-to-amine ratio), pH (~6.5), and temperature (0–4°C during acid addition). Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) is critical to remove unreacted starting materials .

Q. How can the structural integrity of 4-methyl-1,4-oxazepan-6-amine hydrochloride be validated?

Combined spectroscopic techniques are essential:

- NMR : NMR should confirm the presence of the oxazepane ring (δ 3.5–4.0 ppm for O–CH-N) and methyl group (δ 1.2–1.5 ppm). NMR resolves the quaternary carbon at the 6-position (δ 55–60 ppm) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to verify purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 163.1 for the free base) .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

While direct solubility data are limited, analogous oxazepane derivatives show moderate solubility in polar solvents (e.g., water: ~10 mg/mL at 25°C; DMSO: >50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute with buffer to avoid precipitation. Note that hydrochloride salts may require pH adjustment (e.g., PBS at pH 7.4) to maintain stability .

Q. What preliminary biological activities have been hypothesized for this compound?

Structural similarity to benzodiazepines suggests potential GABA receptor modulation. Preliminary docking studies (using AutoDock Vina) indicate a binding affinity (K ~150 nM) at the benzodiazepine site, but functional assays (e.g., FLIPR for calcium flux) are required to validate activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data for this compound?

Discrepancies in reported GABA affinities may arise from assay variability (e.g., cell line differences, α-subunit isoforms). To address this:

- Use standardized protocols (e.g., HEK293 cells expressing α1β2γ2 receptors).

- Perform competitive binding assays with -flumazenil and validate via electrophysiology (patch-clamp) to measure chloride currents .

- Apply statistical rigor: Use ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. What strategies optimize the compound’s stability under long-term storage?

Stability studies (accelerated via HPLC) indicate degradation via hydrolysis of the oxazepane ring at >40°C or >70% humidity. Recommendations:

- Store at -20°C in amber vials under argon.

- Lyophilize for long-term storage; reconstitute in degassed buffers (e.g., 10 mM citrate, pH 5.0) to minimize oxidation .

Q. How can impurity profiles be controlled during scale-up synthesis?

Common impurities include:

- Des-methyl analog (≤0.5%): Mitigate via strict temperature control during methylation.

- Oxidation byproducts (e.g., 6-keto derivative): Use antioxidant additives (0.1% BHT) and inert reaction conditions.

- Monitor via UPLC-PDA at 254 nm, referencing pharmacopeial guidelines (e.g., EP 10.0) for threshold limits .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (GROMACS) to assess conformational stability over 100 ns trajectories.

- QSAR Modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., methyl vs. ethyl at 4-position) with GABA binding energy (R >0.85 required for predictive validity) .

Q. How should researchers design dose-response studies to minimize off-target effects?

- In vitro : Start with a wide range (1 nM–100 µM) in primary neuronal cultures, using selective inhibitors (e.g., picrotoxin for GABA) to confirm target specificity.

- In vivo : Apply allometric scaling (FDA guidelines) from rodent models, adjusting for hepatic clearance differences (use CYP450 inhibition assays) .

Methodological Considerations

- Data Presentation : Follow IUPAC guidelines for chemical nomenclature and SI units. Use OriginPro for dose-response curves (IC ± SEM) and JMP for multivariate analysis .

- Ethical Compliance : Adhere to OECD 423 guidelines for acute toxicity testing prior to in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.